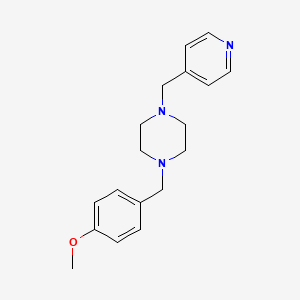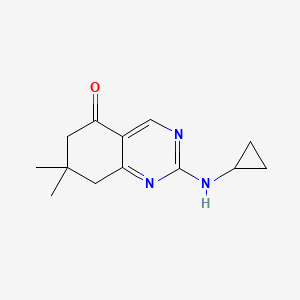
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is complex and not yet fully understood. However, it is thought to act primarily as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival. This compound has also been investigated for its potential to modulate the immune system, with some studies suggesting that it may have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments is its well-established antioxidant activity, which makes it a useful tool for investigating oxidative stress and related cellular processes. Additionally, N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to using N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments, including its potential to interact with other compounds and its limited solubility in some solvents.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea and its applications. Some possible areas of investigation include further studies of its antioxidant and anti-inflammatory effects, as well as investigations into its potential therapeutic applications in a range of diseases and conditions. Additionally, there may be opportunities to develop new derivatives of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea that have improved solubility or other desirable properties for use in research.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea typically involves the reaction of 2,5-dimethylaniline with pyridine-4-carboxaldehyde in the presence of thiourea and a catalyst such as zinc chloride. This reaction yields N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a crystalline white solid, which can be purified through recrystallization or other methods.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea is as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. This property has led to investigations into the use of N-(2,5-dimethylphenyl)-N'-(4-pyridinylmethyl)thiourea as a potential treatment for a range of diseases and conditions, including cancer, neurodegenerative disorders, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-3-4-12(2)14(9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBUBMUKYFKZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)


![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)

